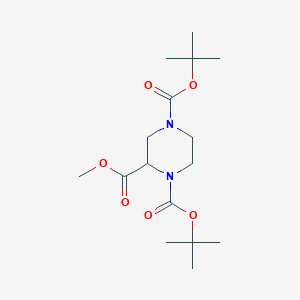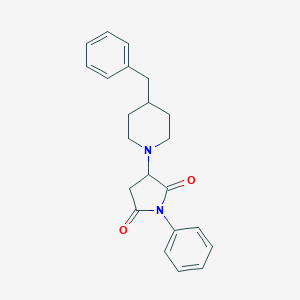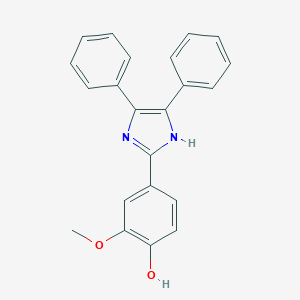
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol, also known as DIMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including cancer research, drug development, and neuroscience. In
Mechanism Of Action
The mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and cell growth. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical And Physiological Effects
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to have anti-inflammatory effects, as well as antioxidant properties. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is its versatility. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be used in a variety of lab experiments, making it a valuable tool for researchers in a variety of fields. However, there are also some limitations to the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in lab experiments. For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be difficult to synthesize, and its effects can be difficult to measure in certain experimental systems.
Future Directions
There are many potential future directions for research on 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. One area of research that shows promise is the development of new cancer therapies based on the anticancer properties of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. Another area of research involves the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in the treatment of neurodegenerative diseases. Additionally, research on the biochemical and physiological effects of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol could lead to the development of new drugs with a variety of therapeutic applications.
Conclusion:
In conclusion, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is a synthetic compound with a wide range of potential applications in scientific research. Its anticancer properties, anti-inflammatory effects, and neuroprotective properties make it a valuable tool for researchers in a variety of fields. While there are some limitations to the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in lab experiments, its versatility and potential for future research make it a promising compound for the development of new therapies and drugs.
Synthesis Methods
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be synthesized using a variety of methods, including the reaction of 4,5-diphenylimidazole with 2-methoxyphenol in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in cancer treatment. Studies have shown that 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been studied for its potential applications in drug development, as well as in the field of neuroscience.
properties
CAS RN |
24777-14-8 |
|---|---|
Product Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol |
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C22H18N2O2/c1-26-19-14-17(12-13-18(19)25)22-23-20(15-8-4-2-5-9-15)21(24-22)16-10-6-3-7-11-16/h2-14,25H,1H3,(H,23,24) |
InChI Key |
NMBADMCPENURCH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C2NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C=CC1=O |
SMILES |
COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Other CAS RN |
24777-14-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
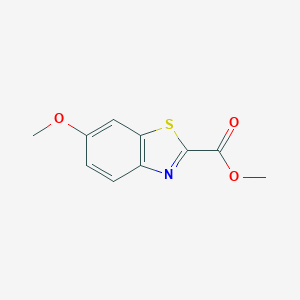
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
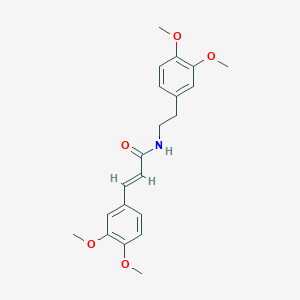
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
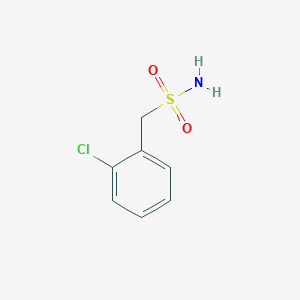
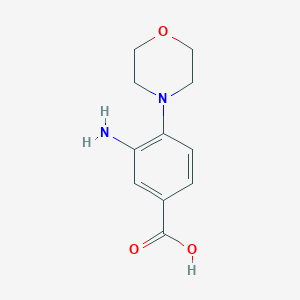
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)

